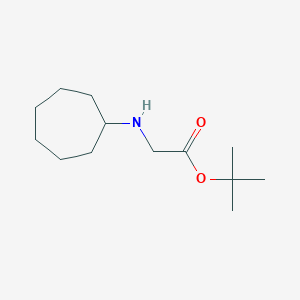
Tert-butyl 2-(cycloheptylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(cycloheptylamino)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of glycine, with the carboxyl group esterified with t-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(cycloheptylamino)acetate typically involves the esterification of N-cycloheptylglycine with t-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of flammable and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cycloheptylamino)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(cycloheptylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 2-(cycloheptylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The cycloheptyl group may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptylglycine methyl ester
- N-cycloheptylglycine ethyl ester
- N-cycloheptylglycine isopropyl ester
Uniqueness
Tert-butyl 2-(cycloheptylamino)acetate is unique due to the presence of the bulky t-butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds with smaller ester groups .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and researchers.
Properties
CAS No. |
66937-57-3 |
|---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 2-(cycloheptylamino)acetate |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)10-14-11-8-6-4-5-7-9-11/h11,14H,4-10H2,1-3H3 |
InChI Key |
QKEDWEFRMMXCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















